2-Bromo-benzenebutanamine

Description

BenchChem offers high-quality 2-Bromo-benzenebutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-benzenebutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

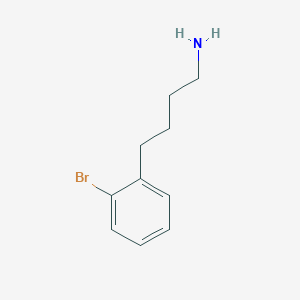

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMFGXSUQGOBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310788 | |

| Record name | Benzenebutanamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178809-33-1 | |

| Record name | Benzenebutanamine, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178809-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-benzenebutanamine (CAS 178809-33-1)

[1]

Executive Summary

2-Bromo-benzenebutanamine (CAS 178809-33-1), systematically known as 4-(2-bromophenyl)butan-1-amine , is a bifunctional organic intermediate critical to medicinal chemistry and fragment-based drug design (FBDD).[1] Characterized by a flexible butyl linker connecting a primary amine to an ortho-brominated phenyl ring, this scaffold serves as a versatile "molecular spacer."[1][2] Its dual reactivity—nucleophilic at the amine terminus and electrophilic at the aryl bromide—enables orthogonal functionalization, making it a preferred building block for G-Protein Coupled Receptor (GPCR) ligands, histone deacetylase (HDAC) inhibitors, and Proteolysis Targeting Chimeras (PROTACs). This guide details its physicochemical properties, synthetic pathways, and reactivity profile.[1][2]

Chemical Identity & Structure

The molecule consists of a benzene ring substituted at the ortho (2-) position with a bromine atom and a saturated four-carbon (butyl) chain terminating in a primary amine group.[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Registry Number | 178809-33-1 |

| IUPAC Name | 4-(2-Bromophenyl)butan-1-amine |

| Synonyms | 2-Bromo-benzenebutanamine; 4-(2-Bromophenyl)butylamine; o-Bromophenylbutylamine |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| SMILES | NCCCCC1=CC=CC=C1Br |

| InChI Key | STORZZRBHMOXOC-UHFFFAOYSA-N |

Physicochemical Properties

As a primary amine, the free base is likely an oil or low-melting solid at room temperature, prone to oxidation and carbamate formation upon exposure to air.[1] It is frequently stored and handled as a hydrochloride (HCl) or hydrobromide (HBr) salt to enhance stability.[2]

Table 2: Physical & Chemical Properties

| Property | Value / Description | Note |

| Physical State | Pale yellow oil (Free Base); White solid (Salt) | Free base darkens on air exposure.[1][2] |

| Boiling Point | ~285–290 °C (Predicted) | Decomposes before boiling at atm pressure.[2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | Halogenated aromatics are denser than water.[1][2] |

| pKa (Conjugate Acid) | ~10.5 | Typical for primary alkyl amines.[2] |

| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | Moderately lipophilic due to the aryl bromide.[2] |

| Solubility | Soluble in DCM, DMSO, MeOH.[1][2] | Salts are water-soluble.[1][2] |

Synthetic Methodologies

The synthesis of 2-Bromo-benzenebutanamine requires strategies that preserve the aryl bromide moiety while constructing the alkyl amine chain.[1] Direct bromination of phenylbutylamine is non-selective; therefore, de novo chain assembly is preferred.[1][2]

Primary Route: Nitrile Reduction

The most robust industrial route involves the chain extension of 2-bromobenzyl halides followed by selective reduction.[1][2]

-

Alkylation: 2-Bromobenzyl bromide is reacted with a 3-carbon homologating agent (e.g., acrylonitrile or diethyl malonate followed by decarboxylation) to form 4-(2-bromophenyl)butanenitrile .[1][2]

-

Selective Reduction: The nitrile is reduced to the primary amine.[1][2]

Alternative Route: Heck Coupling

A convergent approach utilizes the Heck reaction between 1-bromo-2-iodobenzene and a protected allylamine, followed by hydrogenation.[1] This route is shorter but requires expensive catalysts and careful control of regioselectivity.[1][2]

Visualization: Synthetic Pathway

The following diagram outlines the logical flow for synthesizing the target molecule from commercially available precursors.

Figure 1: Step-wise synthetic pathway emphasizing the critical nitrile reduction step to preserve the aryl halide.

Reactivity Profile & Applications

The utility of 2-Bromo-benzenebutanamine lies in its orthogonal reactivity .[1][2] It acts as a bifunctional scaffold where the amine and the bromide can be modified independently.[1][2]

The Amine Terminus (Nucleophile)

The primary amine is a potent nucleophile, ready for:

-

Amide Coupling: Reaction with carboxylic acids (using EDC/HATU) to form amides.[2]

-

Reductive Amination: Reaction with aldehydes/ketones to form secondary/tertiary amines.[1][2]

The Aryl Bromide (Electrophile)

The ortho-bromo substituent is a "handle" for transition-metal catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to create biaryl systems.[1][2]

-

Buchwald-Hartwig Amination: Displacement of the bromide with amines to form aniline derivatives.[1][2]

-

Intramolecular Cyclization: Under Pd-catalysis, the amine (or a pendant group) can cyclize onto the aryl ring to form medium-sized nitrogen heterocycles (e.g., benzazepines).[1]

Visualization: Reactivity Map

This diagram illustrates the divergent synthesis potential of the scaffold.[1][2]

Figure 2: Divergent reactivity profile showing orthogonal functionalization of the amine and aryl bromide.[1]

Applications in Drug Discovery

This specific isomer is valuable in the design of ligands for targets that require a precise distance between a basic nitrogen and an aromatic core.[1][2]

-

GPCR Ligands: The 4-carbon linker mimics the spacing found in certain serotonergic (5-HT) and dopaminergic antagonists.[1][2] The ortho-substitution forces a specific conformational twist in the phenyl ring, potentially enhancing receptor subtype selectivity.[1][2]

-

PROTAC Linkers: The molecule serves as a rigid-flexible hybrid linker.[1][2] The amine attaches to the E3 ligase ligand, while the aryl bromide allows for the attachment of the warhead (protein of interest binder) via cross-coupling.[1]

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it provides a high specific binding energy due to the combination of a hydrogen-bond donor/acceptor (amine) and a hydrophobic/halogen-bonding moiety (aryl bromide).[1][2]

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust (if salt form).[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; salts are hygroscopic.[2]

-

Spill: Absorb liquid spills with vermiculite; sweep up solid spills avoiding dust generation.[1][2] Neutralize with dilute acid if necessary.[1][2]

-

References

Safety Data Sheet (SDS) for 2-Bromo-benzenebutanamine research grade

Research Grade | CAS: 178809-33-1[1][2]

Executive Summary & Chemical Identity

Status: Research Chemical (Substance not fully tested). Core Directive: Treat as Category 1B Corrosive and Acute Toxin until proven otherwise.

This guide provides a technical safety profile for 2-Bromo-benzenebutanamine , a halogenated aryl-alkylamine scaffold commonly used in the synthesis of GPCR ligands and bioactive alkaloids. Due to the lack of a standardized global REACH dossier for this specific isomer, the safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the functional groups (primary amine + ortho-substituted aryl bromide) and validated analog read-across from 2-(2-bromophenyl)ethylamine.

Identification

| Parameter | Detail |

| Common Name | 2-Bromo-benzenebutanamine |

| Systematic IUPAC Name | 4-(2-Bromophenyl)butan-1-amine |

| CAS Number | 178809-33-1 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| SMILES | NCCCCc1ccccc1Br |

| Structural Class | Primary Alkylamine / Aryl Halide |

Hazard Identification (GHS Classification)

Scientific Rationale: The primary amine moiety (

Derived GHS Classification

Based on functional group analysis and analog data (CAS 65185-58-2).

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][2] | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage.[1][2][3][4] | H318 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][3] | H302 |

| Aquatic Toxicity (Chronic) | 2 | Toxic to aquatic life with long-lasting effects.[3] | H411 |

Hazard Assessment Logic (Visualization)

The following diagram illustrates the decision logic used to determine the safety profile of this research chemical in the absence of animal testing data.

Figure 1: Component-based hazard assessment logic deriving toxicity profile from chemical structure.

Emergency Response & First Aid

Causality-Driven Protocol: Standard "wash with water" advice is insufficient without understanding the mechanism. Amines penetrate deep into the dermis. Neutralization with strong acids is dangerous due to exothermic reaction heat, which exacerbates the burn.

Exposure Protocols

A. Skin Contact (Corrosive) [1][2][3][4]

-

Immediate Action: Drench with water for 15+ minutes .[4]

-

Mechanism: The amine attacks skin proteins and lipids (liquefactive necrosis).

-

Contraindication: Do NOT use vinegar (acetic acid) immediately on open wounds; the heat of neutralization can deepen tissue damage. Use Polyethylene Glycol (PEG 400) if available to solubilize the lipophilic amine, then wash with soap.

B. Eye Contact (Critical)

-

Immediate Action: Irrigate with saline or water for 30 minutes .

-

Note: Alkalis penetrate the cornea faster than acids. Seconds matter to prevent permanent opacity.

C. Inhalation

-

Action: Move to fresh air.

-

Observation: Monitor for delayed pulmonary edema (fluid in lungs), which can occur 24–48 hours after inhaling amine vapors.

Handling, Storage & Engineering Controls

The "Self-Validating" Storage System

Primary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity. The storage protocol must prevent this.[2][3]

-

Atmosphere: Store under Argon or Nitrogen (Schlenk flask or glovebox preferred).

-

Temperature: 2–8°C (Refrigerate) to slow oxidation and volatility.

-

Container: Amber glass (protects light-sensitive C-Br bond).

Safe Handling Workflow

The following workflow ensures containment of vapors and protection against splashes.

Figure 2: Engineering control workflow for handling corrosive alkylamines.

Physicochemical Properties (Data Table)

Note: Values marked with () are predicted based on ChemAxon/ACD Labs algorithms for the specific isomer.*

| Property | Value | Significance |

| Physical State | Liquid (Oil) | Likely viscous; difficult to pipette accurately. |

| Boiling Point | 275.6°C ± 25.0°C | High boiling; difficult to remove by rotary evaporation. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water. |

| pKa (Amine) | 10.53 ± 0.10 | Highly basic; requires strong acid for salt formation. |

| LogP | 2.98 | Moderate lipophilicity; cell-permeable. |

| Flash Point | 120.5°C* | Combustible but not highly flammable. |

Disposal & Environmental Fate

Core Requirement: Do not mix with general organic waste.

-

Halogen Content: The presence of Bromine requires this to be disposed of in the Halogenated Organic Solvents stream. Incineration must be performed at high temperatures (>1100°C) with scrubbers to prevent the formation of HBr gas or brominated dioxins.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12830843, 4-(2-Bromophenyl)butylamine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. (General amine classification standards). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Corrosive Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Bromo-benzenebutanamine from 2-bromophenylacetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-benzenebutanamine (4-(2-bromophenyl)butan-1-amine) starting from 2-bromophenylacetic acid .

The primary synthetic challenge addressed in this guide is the chemoselective preservation of the aryl bromide moiety during chain extension and reduction steps. Standard reduction methods (e.g., catalytic hydrogenation with Pd/C or aggressive LiAlH₄ conditions) pose a high risk of hydrodehalogenation. This protocol utilizes a Borane-Tetrahydrofuran (BH₃·THF) reduction system and a classical Malonic Ester Homologation to ensure high fidelity of the halogenated scaffold while extending the carbon chain from C2 to C4.

Retrosynthetic Analysis & Pathway Design

The synthesis requires a net addition of two carbon atoms to the alkyl side chain. The strategy relies on converting the C2-acid to a C2-halide, followed by a malonate alkylation to generate the C4-acid skeleton, which is subsequently converted to the target amine.

Logical Pathway (Graphviz)

Figure 1: Step-wise homologation strategy ensuring Ar-Br stability.

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction of Carboxylic Acid

Objective: Reduce the carboxylic acid to the primary alcohol without debrominating the aromatic ring. Critical Control: Avoid catalytic hydrogenation. Use Borane-THF, which reduces -COOH rapidly at low temperatures while leaving Ar-Br intact.

Reagents:

-

2-Bromophenylacetic acid (1.0 eq)[1]

-

Borane-THF complex (1.0 M solution, 1.2 eq)

-

THF (anhydrous)

-

Methanol (for quenching)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Dissolution: Dissolve 2-bromophenylacetic acid (e.g., 10.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add the BH₃·THF solution dropwise over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield 2-(2-bromophenyl)ethanol .

Phase 2: Activation to Alkyl Bromide

Objective: Convert the alcohol to a good leaving group (bromide) for the upcoming alkylation.

Reagents:

-

2-(2-bromophenyl)ethanol (1.0 eq)

-

Phosphorus Tribromide (PBr₃) (0.4 eq)

-

DCM (Dichloromethane)[2]

Protocol:

-

Setup: Dissolve the alcohol from Phase 1 in DCM (anhydrous) at 0°C.

-

Addition: Add PBr₃ dropwise. Maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Pour onto crushed ice. Extract with DCM.[3] Wash organic layer with sat. NaHCO₃ (to remove phosphorous acid) and brine.

-

Purification: Dry (MgSO₄) and concentrate. If necessary, purify via short silica plug (100% Hexanes) to obtain 2-bromophenethyl bromide .

Phase 3: Malonic Ester Homologation (C2 → C4 Extension)

Objective: Extend the carbon chain by two units.

Reagents:

-

Diethyl malonate (1.2 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq) [Prepared in situ from Na metal and EtOH]

-

2-bromophenethyl bromide (1.0 eq)

Protocol:

-

Enolate Formation: In a dry flask, dissolve Na metal in absolute ethanol to generate NaOEt. Add diethyl malonate dropwise at RT. Stir for 30 min to form the sodiomalonate.

-

Alkylation: Add the 2-bromophenethyl bromide dropwise. Heat the mixture to reflux (80°C) for 6–12 hours.

-

Workup: Cool to RT. Remove ethanol in vacuo. Resuspend residue in water and extract with Et₂O. Concentrate the organic layer to yield the diester intermediate .

-

Hydrolysis & Decarboxylation:

-

Add 20% NaOH (aq) to the crude diester and reflux for 4 hours (Hydrolysis).

-

Cool and acidify with conc. HCl to pH 1.

-

Reflux the acidic mixture for 4–6 hours. This induces decarboxylation (

).

-

-

Isolation: Cool the mixture. The product, 4-(2-bromophenyl)butanoic acid , will often precipitate or oil out. Extract with DCM, dry, and concentrate.[3] Recrystallize from Hexanes/EtOAc if solid.

Phase 4: Amide Formation and Final Reduction

Objective: Convert the C4-acid to the final C4-amine.

Protocol:

-

Acid Chloride Formation: Dissolve the C4-acid in DCM with a catalytic drop of DMF. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Reflux for 2 hours. Concentrate to remove excess SOCl₂.

-

Amidation: Dissolve the crude acid chloride in DCM. Add to a stirred solution of aqueous Ammonia (28%) or ammonia in dioxane at 0°C. Stir for 1 hour. Filter the precipitate or extract to get 4-(2-bromophenyl)butanamide .

-

Final Reduction:

-

Suspend the amide in anhydrous THF.

-

Add BH₃·THF (3.0 eq) slowly at 0°C.

-

Reflux for 4–6 hours. (Amides require higher temp/excess borane compared to acids).

-

Crucial Hydrolysis: Cool to 0°C. Carefully quench with MeOH. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

-

Isolation: Basify with NaOH to pH > 11. Extract with DCM.[3] Dry (Na₂SO₄) and concentrate to yield 2-Bromo-benzenebutanamine .

-

Summary of Analytical Data Points

| Intermediate | Structure Fragment | Expected State | Key Diagnostic (NMR/IR) |

| Start | White Solid | IR: 1700 cm⁻¹ (C=O broad) | |

| Alcohol | Clear Oil | ¹H NMR: Triplet ~3.8 ppm ( | |

| Halide | Pale Yellow Oil | ¹H NMR: Triplet ~3.5 ppm ( | |

| C4-Acid | Solid | ¹H NMR: Triplet ~2.3 ppm ( | |

| Target | Oil/Low melt solid | IR: 3300-3400 cm⁻¹ (NH₂); MS: M+ and M+2 (1:1 ratio) |

Safety & Handling (Self-Validating Systems)

-

Borane Handling: BH₃·THF is pyrophoric and evolves H₂ upon contact with moisture. All borane reactions must be performed under inert atmosphere (N₂/Ar) with a dedicated vent line to a fume hood exhaust.

-

Ar-Br Integrity Check: Before proceeding to Phase 3, run a quick GC-MS or NMR on the alcohol intermediate. If the integration of aromatic protons changes or the M/M+2 bromine isotope pattern is lost, the reduction temperature was too high or the hydride source was contaminated.

-

Cyanide Avoidance: This protocol deliberately avoids the use of KCN/NaCN for chain extension (via nitrile) to minimize toxicity risks, opting for the safer Malonic Ester route.

References

-

Reduction of Aryl Acids: Brown, H. C.; Stocky, T. P. "Borane-tetrahydrofuran for the selective reduction of carboxylic acids to alcohols." J. Am. Chem. Soc.1977 , 99, 8218. Link

-

Malonic Ester Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 680-684. (Standard Protocol Reference).[1]

-

Amide Reduction: Krishnamurthy, S. "Selective reductions. 22. Rapid reduction of amides to amines by borane-tetrahydrofuran." Tetrahedron Lett.[1]1982 , 23, 3315. Link

-

Target Molecule Data: PubChem Compound Summary for CID 20562479 (4-(2-Bromophenyl)butylamine). Link

Sources

- 1. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: 2-Bromo-benzenebutanamine as a Versatile Precursor for Heterocyclic Scaffolds

Abstract

This guide provides a detailed technical overview of the synthetic utility of 2-Bromo-benzenebutanamine and its isomers as pivotal building blocks in modern heterocyclic chemistry. We present field-proven protocols, mechanistic insights, and experimental considerations for leveraging this precursor in the synthesis of high-value nitrogen-containing heterocycles, such as tetrahydroquinolines and indoles. The dual functionality of the molecule—a nucleophilic amino group and a reactive aryl bromide—enables a range of strategic cyclization and functionalization reactions, primarily through transition-metal catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate these versatile scaffolds into their synthetic programs.

Introduction: Strategic Value in Heterocyclic Synthesis

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic selection of starting materials is paramount for the efficient and modular construction of these complex architectures. 2-Bromo-benzenebutanamine, and its structural isomers like 4-(2-bromophenyl)butan-1-amine, represent a class of exceptionally useful precursors. Their value lies in a bifunctional molecular architecture:

-

An Aromatic Bromine Atom: This serves as a robust and versatile "handle" for a wide array of transition-metal-catalyzed cross-coupling reactions, including C-N, C-C, and C-O bond formations.

-

A Nucleophilic Alkylamine Chain: This primary or secondary amine provides an intramolecular nucleophile, perfectly positioned for cyclization reactions to form fused heterocyclic systems.

This combination allows for convergent and efficient synthetic strategies, where the final heterocyclic core is assembled with high atom economy. This application note will focus primarily on two powerful strategies: intramolecular Buchwald-Hartwig amination for the synthesis of saturated heterocycles and multi-step sequences involving initial cross-coupling for the construction of aromatic heterocycles.

Intramolecular C-N Bond Formation: Synthesis of Tetrahydroquinolines

One of the most direct and powerful applications of substrates like 4-(2-bromophenyl)butan-1-amine is the synthesis of the 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in drug discovery. This is achieved via an intramolecular Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming aromatic C-N bonds.[1][2] The intramolecular variant is particularly efficient as the reacting partners are tethered, favoring the desired cyclization. The catalytic cycle, illustrated below, is driven by a Palladium(0) catalyst.

Key Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.

-

Deprotonation & Ligand Exchange: A strong base deprotonates the tethered amine, and the resulting amide displaces a ligand on the palladium center.

-

Reductive Elimination: The C-N bond is formed, yielding the tetrahydroquinoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to promote both the oxidative addition and the final reductive elimination steps.[1][3]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline

This protocol describes a general procedure for the intramolecular cyclization of 4-(2-bromophenyl)butan-1-amine.

Materials:

-

4-(2-bromophenyl)butan-1-amine (1.0 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene (Sufficient to make a 0.1 M solution)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu. Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the 4-(2-bromophenyl)butan-1-amine followed by anhydrous toluene via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Optimization of Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.5) | Toluene | 110 | 16 | ~95% |

| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | ~70% |

| Pd₂(dba)₃ (2) | RuPhos (8) | LHMDS (1.5) | Toluene | 90 | 16 | ~88%[4] |

| Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | ~92%[3] |

Note: Yields are illustrative and highly substrate-dependent. LHMDS can be a beneficial base when dealing with sensitive functional groups.[4]

Multi-Step Sequences: Tandem Cross-Coupling and Cyclization

The true versatility of 2-bromo-benzenebutanamine is revealed in multi-step synthetic sequences where the bromine atom is first used as a linchpin for C-C bond formation, followed by a subsequent cyclization step. This strategy opens access to a vast array of complex, often aromatic, heterocyclic systems like indoles.

Strategy: Sonogashira Coupling followed by Larock Indole Synthesis

A powerful example of this approach is the synthesis of substituted indoles. The sequence involves:

-

Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne using a palladium/copper co-catalyst system.[5] This installs the carbon framework necessary for the indole ring.

-

Larock Indole Synthesis: The resulting o-alkynyl aniline intermediate undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring. The mechanism involves coordination of the alkyne, regioselective insertion, and reductive elimination.[6][7]

Visualization of the Two-Step Synthetic Workflow

Caption: Workflow for indole synthesis from 2-bromo-benzenebutanamine.

Protocol 2: Synthesis of a 7-(Butan-2-yl)-indole Derivative

This protocol outlines a two-step procedure starting from 2-bromo-benzenebutanamine (specifically, 4-(2-bromophenyl)butan-2-amine).

Step A: Sonogashira Coupling

-

Materials: 4-(2-bromophenyl)butan-2-amine (1.0 equiv), Terminal alkyne (e.g., 1-hexyne, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), Copper(I) iodide (CuI, 0.06 equiv), Triethylamine (TEA, 3.0 equiv), Anhydrous THF.

-

Procedure:

-

Combine the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask. Evacuate and backfill with nitrogen.

-

Add anhydrous THF and triethylamine. Stir to dissolve.

-

Add the terminal alkyne dropwise at room temperature.

-

Heat the reaction to 50-60 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

-

Cool, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

-

Purify the crude intermediate by column chromatography.

-

Step B: Larock Indole Annulation

-

Materials: o-Alkynyl aniline intermediate from Step A (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Lithium chloride (LiCl, 1.0 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous DMF.

-

Procedure:

-

Combine the intermediate, Pd(OAc)₂, LiCl, and K₂CO₃ in a Schlenk flask. Evacuate and backfill with nitrogen.

-

Add anhydrous DMF via syringe.

-

Heat the mixture to 100 °C and stir for 12-20 hours.[6] The reaction is often characterized by a color change to dark brown or black.

-

After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final indole product by flash column chromatography.

-

Safety and Handling

-

Aryl Halides: 2-Bromo-benzenebutanamine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Organometallic Reagents: Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.

-

Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

Solvents: Anhydrous solvents like toluene and THF are flammable. Keep away from ignition sources.

Conclusion

2-Bromo-benzenebutanamine and its isomers are powerful and versatile building blocks for the synthesis of medicinally relevant N-heterocycles. The ability to perform selective, high-yielding transformations at both the aryl bromide and the amine functionalities allows for the rapid construction of molecular complexity. The intramolecular Buchwald-Hartwig amination provides direct access to saturated rings like tetrahydroquinolines, while multi-step sequences leveraging initial cross-coupling reactions enable the synthesis of diverse aromatic systems such as indoles. The protocols and insights provided herein serve as a robust starting point for researchers aiming to exploit these valuable precursors in their synthetic endeavors.

References

-

Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. Available at: [Link]

-

High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

-

Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Angewandte Chemie International Edition. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. CyberLeninka. Available at: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Annulation of Aryl Heterocycles with Strained Alkenes. Organic Letters. Available at: [Link]

-

Indole synthesis. Organic Chemistry Portal. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. Available at: [Link]

-

Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]

-

Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]

-

High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. ResearchGate. Available at: [Link]

-

Synthesis of Indoles from o-Haloanilines. ACS Publications. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones. Molecules. Available at: [Link]

-

Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available at: [Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

-

Construction of Bridged N,O-Heterocycles via Palladium-Catalyzed [5 + 4] Cycloadditions of Azabicyclo[2.1.0]pentanes and Vinyl Oxiranes. Angewandte Chemie International Edition. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at: [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/i/2-10499/2015-00127AP a review.pdf]([Link] a review.pdf)

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

-

Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. Polymers. Available at: [Link]

-

Benzeneethanamine, 5-bromo-2,4-dimethoxy-alpha-methyl-. PubChem. Available at: [Link]

-

Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Journal of Analytical Toxicology. Available at: [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. DSpace [diposit.ub.edu]

- 8. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-benzenebutanamine

Introduction: The Strategic Importance of the 2-Bromo-benzenebutanamine Scaffold

The 2-bromo-benzenebutanamine moiety and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. This structural motif serves as a versatile building block for the synthesis of a wide array of neurologically active compounds and other complex molecular architectures. The presence of a primary amine on an alkyl chain ortho to an aryl bromide offers two key points for chemical modification: the aromatic ring and the amino group. Palladium-catalyzed cross-coupling reactions provide a powerful and precise toolkit for elaborating the aryl bromide, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2]

However, the presence of the amine functionality introduces a specific challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or leading to undesired side reactions. Therefore, the selection of appropriate reaction conditions—catalyst, ligand, base, and solvent—is critical for achieving high efficiency and selectivity.[3] This guide provides detailed protocols and mechanistic insights for several key cross-coupling reactions, tailored for the successful functionalization of the 2-bromo-benzenebutanamine scaffold. We will focus on strategies that are compatible with the unprotected amine, a key consideration for step-economy in synthesis.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][5] This reaction is particularly well-suited for the arylation or alkylation of 2-bromo-benzenebutanamine.

Mechanistic Rationale: Navigating the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-benzenebutanamine substrate. This is often the rate-determining step.[6]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos or RuPhos, are often employed.[7][8] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, preventing the formation of inactive palladium black. For substrates with potentially coordinating groups like the amine in our target molecule, these specialized ligands are crucial for achieving high yields.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-benzenebutanamine with an Arylboronic Acid

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines, which have demonstrated high functional group tolerance.[4][10]

Materials:

-

2-Bromo-benzenebutanamine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Experimental Workflow:

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 2-bromo-benzenebutanamine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of aqueous media is often beneficial in Suzuki couplings.[6]

-

Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[11]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

| Parameter | Recommended Condition | Rationale / Notes |

| Catalyst | Pd(OAc)₂ / SPhos | A robust system for coupling substrates with amine groups.[8] |

| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands are key for efficiency.[7] |

| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases are effective; K₃PO₄ is often a good choice.[12] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often enhance reaction rates.[13] |

| Temperature | 80-110 °C (Conventional) | Higher temperatures may be needed for less reactive substrates. |

| Temperature | 100-150 °C (Microwave) | Microwave heating can significantly reduce reaction times.[11] |

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is invaluable for introducing alkynyl groups, which are versatile functional handles for further transformations or key structural elements in pharmacologically active molecules.

Mechanistic Considerations: The Dual Catalytic Cycles

The classical Sonogashira coupling employs a dual catalytic system involving both palladium and copper(I). The palladium cycle is similar to that of the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. However, the presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

For substrates containing coordinating functional groups like amines, a copper-free Sonogashira protocol is often preferred to avoid potential side reactions and catalyst inhibition.[14][15] In these systems, a palladium catalyst and a base (often an amine) are sufficient to promote the reaction. The amine base plays a dual role, both as a base and potentially as a ligand.

Diagram: Copper-Free Sonogashira Catalytic Cycle

Caption: Catalytic cycle for a copper-free Sonogashira cross-coupling reaction.

Protocol: Copper-Free Sonogashira Coupling of 2-Bromo-benzenebutanamine

This protocol is based on general procedures for copper-free Sonogashira reactions of amine-containing substrates.[16][17]

Materials:

-

2-Bromo-benzenebutanamine (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

-

Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA) (as both base and solvent)

-

Anhydrous, degassed co-solvent (e.g., THF or DMF), if necessary

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk tube or sealed vial, dissolve 2-bromo-benzenebutanamine and the terminal alkyne in the amine base/solvent.

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst [PdCl₂(PPh₃)₂] to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction to 60-80 °C. If the reaction is sluggish, a higher temperature or the use of microwave irradiation may be beneficial.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool it to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and amines.[1][18][19] While our starting material, 2-bromo-benzenebutanamine, already contains an amine, this reaction would be employed if the goal were to synthesize a derivative where the bromine is replaced by a different amine or a nitrogen-containing heterocycle.

Mechanistic Overview and Ligand Choice

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[20] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is critical to deprotonate the amine bound to the palladium center, facilitating the final reductive elimination step.

The development of highly specialized, bulky, electron-rich phosphine ligands (often referred to as "Buchwald ligands" like XPhos, SPhos, and BrettPhos) has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[2][19]

Protocol: Buchwald-Hartwig Amination of 2-Bromo-benzenebutanamine

Important Note: For this reaction, the primary amine of the 2-bromo-benzenebutanamine starting material must be protected (e.g., as a Boc-carbamate or an amide) to prevent self-coupling or other side reactions. The following protocol assumes an N-protected starting material.

Materials:

-

N-Protected-2-bromo-benzenebutanamine (1.0 equiv)

-

Amine or N-heterocycle to be coupled (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the N-protected aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

-

Add Reagents: Add the anhydrous, degassed solvent (toluene or dioxane), followed by the amine coupling partner.

-

Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Deprotection: If desired, remove the amine protecting group using standard literature procedures (e.g., TFA for a Boc group).

IV. Heck-Mizoroki Reaction: Olefination of the Aryl Ring

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a new, more substituted alkene.[21][22] This reaction is a powerful tool for introducing vinyl groups onto the 2-bromo-benzenebutanamine scaffold.

Mechanism and Regioselectivity

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle that involves oxidative addition of the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate.[21] The regioselectivity of the alkene insertion and β-hydride elimination typically favors the formation of the more thermodynamically stable (E)-alkene. The presence of coordinating groups like amines can influence the reaction, sometimes requiring specific ligand systems or additives.[23]

Protocol: Heck Reaction of 2-Bromo-benzenebutanamine with an Alkene

Materials:

-

2-Bromo-benzenebutanamine (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, acetonitrile)

Step-by-Step Procedure:

-

Reaction Setup: Combine 2-bromo-benzenebutanamine, the palladium catalyst, the phosphine ligand, and the base in a dry reaction vessel.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas.

-

Add Reagents: Add the anhydrous, degassed solvent, followed by the alkene.

-

Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete, as determined by an appropriate monitoring technique (TLC, GC-MS).

-

Workup: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting product by column chromatography.

Conclusion and Best Practices

The 2-bromo-benzenebutanamine scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. The success of palladium-catalyzed cross-coupling reactions on this substrate hinges on the careful selection of reaction conditions that accommodate the potentially coordinating primary amine. For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands often allows for the direct use of the unprotected amine. For other transformations like the Buchwald-Hartwig amination, protection of the amine is a prudent strategy to ensure clean and efficient coupling. The protocols provided herein serve as a robust starting point for researchers, and further optimization of parameters such as catalyst loading, base, solvent, and temperature may be necessary to achieve optimal results for specific substrate combinations.

References

- (Pasuruan, ID) (n.d.). Current time information.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (n.d.). PMC - NIH. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved from [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF - ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

-

Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. (2020). Organic Letters - ACS Publications. Retrieved from [Link]

-

Copper-free Sonogashira coupling in amine–water solvent mixtures. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2025). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved from [Link]

-

Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH. Retrieved from [Link]

-

Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022). RSC Publishing. Retrieved from [Link]

-

Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. (2015). CORE. Retrieved from [Link]

-

The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). RSC Publishing. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

-

Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers. Retrieved from [Link]

-

Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. Retrieved from [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing). Retrieved from [Link]

-

Aminative Suzuki–Miyaura coupling. (2024). Xingwei Li. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). NIH. Retrieved from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC. Retrieved from [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. Retrieved from [Link]

-

Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions. Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

-

Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. (2025). YouTube. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. pubs.rsc.org [pubs.rsc.org]

Application Note: Preparation of N-Substituted Derivatives of 4-(2-Bromophenyl)butylamine

Abstract & Scope

The 4-(2-bromophenyl)butylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for serotonergic (5-HT1A) and dopaminergic ligands (e.g., buspirone analogs). Furthermore, the ortho-bromine substituent provides a versatile handle for intramolecular palladium-catalyzed cyclizations (Buchwald-Hartwig or Heck) to access complex nitrogen heterocycles like tetrahydroisoquinolines and benzazepines.

This application note details the robust preparation of the core amine scaffold and provides validated protocols for its N-substitution. Unlike generic amine synthesis guides, this protocol specifically addresses the chemoselectivity required to preserve the sensitive aryl bromide moiety during chain extension and reduction steps.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-(2-bromophenyl)butylamine is avoiding debromination, which frequently occurs under standard hydrogenation conditions (Pd/C, H₂) or strong metal-hydride reductions (LiAlH₄).

To ensure high fidelity, we utilize a Grignard-Allylation / Hydroboration / Staudinger sequence. This route avoids harsh reducing conditions and preserves the Ar-Br bond.

Strategic Workflow

Figure 1: Chemoselective synthetic route to the core scaffold avoiding hydrodehalogenation.

Preparation of Core Scaffold: 4-(2-Bromophenyl)butylamine

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Allylation of 2-Bromobenzyl Bromide

Rationale: Direct alkylation using allylmagnesium bromide is preferred over cross-coupling to avoid transition metal residues early in the synthesis.

-

Reagents: 2-Bromobenzyl bromide (1.0 eq), Allylmagnesium bromide (1.0 M in Et₂O, 1.2 eq).

-

Solvent: Anhydrous Diethyl Ether (Et₂O).

-

Protocol:

-

Cool a solution of 2-bromobenzyl bromide in Et₂O to 0°C.

-

Add allylmagnesium bromide dropwise over 30 min. Crucial: Maintain T < 5°C to prevent Wurtz-type coupling.

-

Stir at RT for 2 h. Quench with sat. NH₄Cl.[1]

-

Extract with Et₂O, dry (MgSO₄), and concentrate.

-

Yield: Expect ~85-90% of 4-(2-bromophenyl)-1-butene .

-

Step 2: Hydroboration-Oxidation

Rationale: Anti-Markovnikov hydration is required to place the oxygen at the terminal position. 9-BBN is selected over BH₃·THF for higher regioselectivity and ease of handling.

-

Reagents: 9-BBN (0.5 M in THF, 1.2 eq), NaOH (3M), H₂O₂ (30%).

-

Protocol:

-

Add 9-BBN solution to the alkene at 0°C. Stir at RT for 4 h.

-

Cool to 0°C. Add NaOH solution followed slowly by H₂O₂ (Exothermic!).

-

Reflux for 1 h to complete oxidation.

-

Workup: Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc).

-

Product: 4-(2-bromophenyl)butan-1-ol .

-

Step 3 & 4: Azidation and Staudinger Reduction

Rationale: The Staudinger reduction (PPh₃/H₂O) is the "Gold Standard" for brominated substrates because it is completely chemoselective for azides and will not touch the aryl bromide (unlike catalytic hydrogenation).

-

Protocol:

-

Mesylation: Treat alcohol with MsCl (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C.

-

Displacement: React crude mesylate with NaN₃ (1.5 eq) in DMF at 60°C for 4 h.

-

Reduction: Dissolve crude azide in THF/H₂O (10:1). Add PPh₃ (1.2 eq). Stir at RT for 12 h.

-

Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organics), then basify aqueous layer to pH 12 and extract amine into DCM.

-

Final Yield: ~70% over 3 steps.

-

Protocols for N-Substitution

Once the core amine is in hand, two primary methods are recommended for derivatization.

Method A: Reductive Amination (Preferred)

This is the most versatile method for introducing alkyl, benzyl, or heterocycle-methyl groups. It avoids over-alkylation (quaternization) common with direct alkyl halide treatment.

Reagents:

-

Amine: 4-(2-bromophenyl)butylamine (1.0 eq)

-

Carbonyl: Aldehyde or Ketone (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

-

Imine Formation: Mix amine and aldehyde in DCE. If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops) and MgSO₄ (drying agent) to drive equilibrium. Stir 30 min.

-

Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4-16 h.

-

Quench: Add sat. NaHCO₃. Stir vigorously for 15 min.

-

Isolation: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

-

Salt Formation: For storage, convert to the HCl salt by adding 1M HCl in ether.

Method B: Acylation-Reduction (For Steric Bulk)

Use this when the target substituent is bulky or when a specific amide linkage is an intermediate goal.

Reagents:

-

Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (EDC/HOBt).

-

Reductant: Borane-THF (BH₃·THF) or Borane-DMS.

Procedure:

-

Acylation: React amine with acid chloride/base to form the amide.

-

Reduction: Treat the amide with BH₃·THF (3.0 eq) at reflux for 2 h.

-

Note: Borane tolerates aryl bromides well, whereas LiAlH₄ may cause debromination at reflux temperatures.

-

-

Workup: Carefully quench with MeOH, then heat with dilute HCl to break the boron-amine complex. Basify and extract.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table

| Component | Recommended | Avoid | Reason |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, BH₃·THF | LiAlH₄, H₂/Pd-C | LiAlH₄ and Pd/C risk debrominating the aryl ring. |

| Solvent (Amination) | DCE, DCM, THF | Ethanol (if using aldehydes) | Protic solvents can sometimes interfere with imine equilibrium; DCE is optimal. |

| Base (Alkylation) | DIPEA, K₂CO₃ | NaH, Strong Lithiated bases | Strong bases can induce elimination (benzyne formation) on the o-bromo ring. |

Critical Control Point: The "Benzyne" Risk

The ortho-bromine makes the phenyl ring susceptible to elimination-addition reactions (benzyne mechanism) if exposed to strong bases (like LDA or NaNH₂) or high temperatures.

-

Rule: Always maintain reaction pH < 12 during workups and avoid non-nucleophilic strong bases.

Applications in Drug Discovery

The N-substituted derivatives prepared via these protocols are direct precursors for:

-

5-HT1A Agonists: N-heteroaryl derivatives (similar to Buspirone) can be synthesized by reacting the core amine with chloropyrimidines or chloropyridazines.

-

Intramolecular Cyclization: The ortho-bromo group allows for Pd-catalyzed C-N bond formation to generate 2,3,4,5-tetrahydro-1H-1-benzazepines .

Figure 2: Potential cyclization pathway for the synthesized derivatives.

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Staudinger Reduction Selectivity: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. Link

-

Buspirone Analog Synthesis: Yevich, J. P., et al. "Buspirone analogues.[2] 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives." Journal of Medicinal Chemistry, 1983, 26(2), 194-203. Link

-

General Amine Synthesis (Chemguide): Clark, J. "Preparation of Amines from Halogenoalkanes." Chemguide. Link

-

Palladium-Catalyzed Cyclization: Wolfe, J. P., et al. "Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of Secondary Amines." Journal of the American Chemical Society, 1996, 118(30), 7215–7216. Link

Sources

Application Note: Brominated Phenylalkylamines in Medicinal Chemistry

Executive Summary & Strategic Rationale

Brominated phenylalkylamines—specifically the 2,5-dimethoxy-4-bromo substituted phenethylamines (e.g., 2C-B) and amphetamines (e.g., DOB)—represent a "gold standard" scaffold for probing the serotonin 5-HT2A receptor. While historically noted for their psychoactive properties, their utility in modern drug development lies in their extreme receptor affinity (Ki < 1 nM) and their ability to serve as PET imaging radioligands and biased signaling probes .

This guide details the application of these scaffolds to solve specific medicinal chemistry challenges:

-

Mapping Receptor Topology: Utilizing the bromine "sigma-hole" to probe hydrophobic pockets.[1]

-

Translational Imaging: synthesizing [76Br]-labeled ligands for PET.

-

Signaling Bias: Differentiating between Gq-mediated calcium flux and

-arrestin recruitment.

The Halogen Advantage: Mechanism of Action

The inclusion of a bromine atom at the para (4-position) of the phenyl ring is not merely for lipophilicity. It exploits a specific non-covalent interaction known as Halogen Bonding (XB) .[1][2]

The Sigma-Hole Concept

Unlike a standard hydrophobic interaction, the bromine atom on an aromatic ring exhibits an anisotropic electron density distribution.

-

Equatorial Region: High electron density (nucleophilic).[1]

-

Axial Region (Tip): Electron deficiency, creating a positive electrostatic potential cap known as the

-hole .

In the 5-HT2A receptor, this

Visualization: SAR & Halogen Bonding Logic

Figure 1: Structure-Activity Relationship (SAR) emphasizing the role of the bromine sigma-hole in receptor locking.

Protocol A: Synthesis of High-Purity Reference Standards

Context: Before radiolabeling or biological testing, non-radioactive reference standards (e.g., DOB, 2C-B) must be synthesized to validate retention times and binding baselines. Safety: These compounds are Schedule I/II controlled substances in many jurisdictions.[1] This protocol is for authorized research facilities only.

Methodology: The Modified Henry Reaction

This route avoids the use of lithium aluminum hydride (LAH) in favor of milder reduction methods compatible with halogenated substrates.[1]

Step 1: Condensation [1]

-

Reagents: 2,5-Dimethoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).

-

Procedure: Reflux in glacial acetic acid for 4 hours.

-

Workup: Cool to crystallize 2,5-dimethoxy-beta-nitrostyrene. Wash with cold MeOH.

-

Checkpoint: Product should be bright orange/yellow needles.[1]

-

Step 2: Reduction (Borohydride/CuCl Route) Note: Direct catalytic hydrogenation can strip the bromine if performed after bromination.[1] Therefore, we reduce the nitrostyrene first, then brominate.

-

Reagents: Nitrostyrene intermediate, NaBH4 (4 eq), CuCl (cat), MeOH.

-

Procedure: Add NaBH4 portion-wise to the nitrostyrene in MeOH at 0°C. Stir 1h.

-

Workup: Acidify with HCl, extract with DCM, basify aqueous layer, extract amine into DCM.

Step 3: Regioselective Bromination

-

Reagents: 2,5-dimethoxyphenethylamine (from Step 2), Elemental Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure:

-

Purification: Filter the hydrobromide salt precipitate. Recrystallize from IPA/Et2O.

Data Summary: Typical Yields

| Step | Reaction Type | Typical Yield | Key impurity |

| 1 | Henry Condensation | 85-92% | Unreacted aldehyde |

| 2 | Reduction | 60-75% | Polymerized styrene |

| 3 | Bromination | 80-85% | 4,6-dibromo species |

Protocol B: Radiosynthesis of [76Br]DOB for PET

Context: Bromine-76 (T1/2 = 16.2 h) is a positron emitter suitable for longer-term imaging of receptor occupancy.[1] Precursor: The synthesis relies on oxidative radiohalogenation of a trialkyltin (stannyl) precursor.[1]

Workflow Diagram

Figure 2: Radiosynthesis workflow for [76Br]-labeled phenylalkylamines via stannyl precursors.

Step-by-Step Radiochemistry

-

Isotope Production: Produce 76Br via the 76Se(p,n)76Br nuclear reaction on a cyclotron. Recover activity on a QMA anion exchange cartridge.

-

Elution: Elute 76Br- with tetrabutylammonium bicarbonate (TBAB) in acetonitrile/water. Evaporate to dryness (azeotropic distillation) to remove water (nucleophilic water interferes with labeling).[1]

-

Labeling Reaction:

-

Vial: Add 50

g of N-Boc-4-(trimethylstannyl)-2,5-dimethoxyamphetamine . -

Oxidant: Add 10

L Chloramine-T (aqueous solution).[1] -

Acid: Add 10

L Acetic Acid (to generate electrophilic Br+). -

Incubation: 5-10 minutes at Room Temperature.

-

-

Deprotection: Add 100

L TFA (Trifluoroacetic acid) to remove the N-Boc protecting group (10 min @ 80°C).[1] -

Purification: Inject onto semi-prep HPLC (C18 column). Collect the fraction corresponding to the non-radioactive DOB standard retention time.[1]

Quality Control Criteria:

-

Molar Activity: >20 GBq/

mol -

Identity: Co-elution with authentic standard.

Application Note: Biased Signaling Profiling

Context: Brominated phenylalkylamines are often "functionally selective."[1] They may potently activate the Gq pathway (hallucinogenic potential) or the

Assay Protocol: Comparative Transduction

Objective: Calculate the "Bias Factor" (

System: HEK293 cells stably expressing human 5-HT2A.[1]

-

Calcium Flux (Gq Readout):

-

Beta-Arrestin Recruitment (Tango/PathHunter Assay):

-

Data Analysis:

References

-

Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis of 2C-B and DOB). Link

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[1] Cell, 182(6), 1574-1588. (Structural basis of halogen bonding).[1][5][6] Link

-

Lundkvist, C., et al. (1999). Synthesis and evaluation of [76Br]DOB as a potential radioligand for the 5-HT2A receptor. Nuclear Medicine and Biology, 26(5), 501-507. Link

-

Schmid, C. L., et al. (2008). Bias Factor Analysis in GPCR Signaling. Journal of Medicinal Chemistry, 51(15), 4365–4367. (Methodology for calculating bias). Link

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. researchgate.net [researchgate.net]